molecular formula C19H20ClN7O B2629934 N-(2-chlorophenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1207031-28-4

N-(2-chlorophenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide

Cat. No. B2629934
CAS RN: 1207031-28-4
M. Wt: 397.87
InChI Key: ILWDVILCEIETIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H20ClN7O and its molecular weight is 397.87. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have been actively synthesizing novel compounds with potential biological activities. For example, the synthesis of various piperazine derivatives and their structural elucidation through techniques like IR, NMR, and mass spectral data have been documented. These compounds have been designed to exhibit antibacterial, antifungal, and anticancer activities, among other pharmacological effects. The structural confirmation of these compounds has often been further validated through X-ray crystallography (Lv, Ding, & Zhao, 2013).

Biological Activities

Antimicrobial Activity

Several studies have reported on the antimicrobial efficacy of piperazine derivatives. Compounds featuring piperazine and imidazole rings have shown moderate to significant antibacterial and antifungal activities. The activity spectrum of these compounds encompasses both Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating their potential as broad-spectrum antimicrobial agents (Gan, Fang, & Zhou, 2010).

Anticancer Activity

Research into the anticancer properties of similar compounds has yielded promising results. Some derivatives have demonstrated good antiproliferative effects against various human cancer cell lines, suggesting their potential as anticancer agents. The effectiveness of these compounds against cancer cells highlights the importance of structural modifications in enhancing biological activity (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

properties

IUPAC Name

N-(2-chlorophenyl)-4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN7O/c1-14-21-6-7-27(14)18-12-17(22-13-23-18)25-8-10-26(11-9-25)19(28)24-16-5-3-2-4-15(16)20/h2-7,12-13H,8-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWDVILCEIETIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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